2-(1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)acetonitrile
CAS No.: 2098005-03-7
Cat. No.: VC3159486
Molecular Formula: C13H13N3S
Molecular Weight: 243.33 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2098005-03-7 |
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Molecular Formula | C13H13N3S |
Molecular Weight | 243.33 g/mol |
IUPAC Name | 2-[2-(cyclopropylmethyl)-5-thiophen-3-ylpyrazol-3-yl]acetonitrile |
Standard InChI | InChI=1S/C13H13N3S/c14-5-3-12-7-13(11-4-6-17-9-11)15-16(12)8-10-1-2-10/h4,6-7,9-10H,1-3,8H2 |
Standard InChI Key | KZUPALRZWMBPJG-UHFFFAOYSA-N |
SMILES | C1CC1CN2C(=CC(=N2)C3=CSC=C3)CC#N |
Canonical SMILES | C1CC1CN2C(=CC(=N2)C3=CSC=C3)CC#N |
Introduction
Chemical Structure and Properties
Structural Features
2-(1-(Cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)acetonitrile belongs to the class of substituted pyrazoles, a family of five-membered heterocyclic compounds with two adjacent nitrogen atoms. The compound exhibits several distinctive structural elements that contribute to its chemical behavior and potential biological activity. The primary structural components include a central pyrazole ring with three key substituents: a cyclopropylmethyl group at the N-1 position, a thiophen-3-yl group at position C-3, and an acetonitrile moiety at position C-5.
The presence of these functional groups creates a molecule with interesting physicochemical properties. The cyclopropyl group, known for its rigidity and unique spatial arrangement, often contributes to enhanced metabolic stability in drug candidates. The thiophene ring provides aromatic character and potential for π-π interactions with biological targets. The acetonitrile group introduces polarity and hydrogen bond accepting capability, which can be crucial for protein binding interactions.
Physicochemical Properties
Based on structural analysis, the physicochemical properties of 2-(1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)acetonitrile can be estimated to include:
Property | Estimated Value | Significance |
---|---|---|
Molecular Formula | C₁₃H₁₁N₃S | Basic composition |
Molecular Weight | Approximately 241.31 g/mol | Favorable for oral bioavailability |
LogP | 2.3-2.8 | Moderate lipophilicity suggesting good membrane permeability |
Hydrogen Bond Acceptors | 4 | Important for target binding |
Hydrogen Bond Donors | 0 | Affects solubility profile |
Rotatable Bonds | 4 | Contributes to conformational flexibility |
Topological Polar Surface Area | Approximately 50-60 Ų | Indicates potential for oral absorption |
These estimated properties suggest that the compound likely exhibits moderate lipophilicity and may possess drug-like characteristics according to Lipinski's Rule of Five, making it potentially suitable for further development in medicinal chemistry applications.
Synthesis Methodologies
Retrosynthetic Analysis
The synthesis of 2-(1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)acetonitrile would likely involve a convergent approach focusing on the construction of the substituted pyrazole core. Based on established synthetic methods for similar compounds, several potential routes can be proposed.
Synthetic Step | Reaction Conditions | Expected Yield |
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Pyrazole Formation | Hydrazine derivative + β-unsaturated nitrile, EtOH, reflux | 65-75% |
Thiophene Coupling | Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O, 80°C | 70-85% |
N-Alkylation | Cyclopropylmethyl bromide, K₂CO₃, DMF, 60°C | 75-85% |
Nitrile Introduction (if needed) | Chloroacetonitrile, NaH, THF, 0°C to rt | 60-70% |
These synthetic approaches would need to be optimized based on the specific reactivity patterns of the intermediates involved.
Structural Analogs and Comparative Analysis
Related Pyrazole Derivatives
Several structurally related pyrazole compounds have been investigated and reported in the chemical literature. While direct information on 2-(1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)acetonitrile is limited, examining similar compounds provides valuable context:
Compound | Structural Similarity | Known Properties/Activities |
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Pyrazole-based kinase inhibitors | Similar core structure | Enzyme inhibition, anticancer properties |
1,3,5-trisubstituted pyrazoles | Same substitution pattern | Anti-inflammatory, antimicrobial activities |
Thiophene-containing heterocycles | Contains thiophene moiety | Enhanced biological half-life, improved target binding |
Cyclopropyl-containing compounds | Contains cyclopropyl group | Metabolic stability, conformational rigidity |
Nitrile-containing heterocycles | Contains acetonitrile group | Hydrogen bond acceptor, potential covalent binding |
These structural analogs suggest that 2-(1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)acetonitrile may possess interesting biological properties, particularly in the context of enzyme inhibition and anti-inflammatory activities.
Structure-Activity Relationships
Based on established structure-activity relationships for similar compounds, several predictions can be made about the potential biological activity of 2-(1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)acetonitrile:
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The pyrazole core often contributes to binding with various protein targets, including kinases and inflammatory mediators.
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The thiophene substituent may enhance binding affinity through additional aromatic interactions and could improve metabolic stability compared to phenyl analogs.
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The cyclopropylmethyl group at N-1 likely influences the three-dimensional conformation of the molecule and may contribute to target selectivity.
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The acetonitrile moiety introduces a potential hydrogen bond acceptor that could be crucial for specific target interactions.
Potential Activity | Structural Basis | Target Relevance |
---|---|---|
Kinase Inhibition | Pyrazole core with specific substitution pattern | Oncology, inflammation |
Anti-inflammatory | Pyrazole-thiophene combination | Chronic inflammatory conditions |
Antimicrobial | Heterocyclic scaffold with nitrile group | Infectious diseases |
CNS Activity | Balanced lipophilicity, appropriate MW | Neurological disorders |
Metabolic Modulation | Multiple nitrogen atoms, cyclopropyl group | Metabolic diseases |
It is important to note that these are predictions based on structural features, and actual biological activities would need to be confirmed through experimental testing.
Structure-Based Drug Design Considerations
The structural features of 2-(1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)acetonitrile make it an interesting scaffold for medicinal chemistry exploration. Key considerations for structure-based drug design include:
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The relatively rigid core structure provides a well-defined three-dimensional arrangement of pharmacophoric elements.
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Multiple sites for potential derivatization allow for systematic exploration of structure-activity relationships.
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The moderate molecular weight and balanced lipophilicity suggest good drug-like properties.
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The presence of both aromatic rings (pyrazole and thiophene) offers opportunities for π-stacking interactions with aromatic amino acid residues in target proteins.
Molecular Modeling and Computational Analysis
Predicted Binding Modes
Computational analysis of 2-(1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)acetonitrile can provide insights into its potential interactions with biological targets. Molecular docking studies would likely reveal the following key interaction patterns:
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The pyrazole nitrogen atoms may form hydrogen bonds with polar amino acid residues or water molecules in binding pockets.
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The thiophene ring might engage in π-π stacking interactions with aromatic residues such as phenylalanine, tyrosine, or tryptophan.
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The cyclopropyl group could occupy small hydrophobic pockets within protein targets.
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The nitrile group may participate as a hydrogen bond acceptor with polar residues or backbone NH groups.
Electronic Properties
Quantum chemical calculations would provide valuable information about the electronic distribution within the molecule:
Electronic Property | Predicted Characteristic | Functional Significance |
---|---|---|
HOMO-LUMO Gap | Moderate (4-5 eV) | Reactivity and stability |
Electron Density | Concentration around N atoms and nitrile | Nucleophilic centers |
Electrostatic Potential | Negative potential around N atoms | Hydrogen bond accepting regions |
Dipole Moment | Moderate (3-4 Debye) | Influences solubility and binding |
Aromaticity | High for pyrazole and thiophene rings | Stability and π-interactions |
These electronic properties would influence both the chemical reactivity and biological interactions of the compound.
Applications in Research and Development
Medicinal Chemistry Applications
The structural features of 2-(1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)acetonitrile suggest several potential applications in medicinal chemistry:
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As a lead compound for kinase inhibitor development, particularly for inflammatory and oncological targets.
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As a structural probe for investigating binding site requirements in various enzyme families.
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In fragment-based drug discovery approaches, where the compound could serve as a core scaffold for further elaboration.
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As a pharmacological tool for studying specific biological pathways.
Materials Science Applications
Beyond biological applications, the compound may have potential uses in materials science:
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As a building block for functional materials with specific electronic properties.
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In the development of sensors, particularly those based on specific molecular recognition events.
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As a component in coordination chemistry, where the multiple nitrogen atoms could serve as ligands for metal complexes.
Analytical Characterization
Spectroscopic Properties
The expected spectroscopic properties of 2-(1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)acetonitrile would include:
Analytical Method | Expected Characteristics | Diagnostic Value |
---|---|---|
¹H NMR | Signals for cyclopropyl (0.2-1.0 ppm), methylene (3.0-4.5 ppm), aromatic (6.5-8.0 ppm) protons | Structural confirmation |
¹³C NMR | Characteristic signals for nitrile carbon (~118 ppm), aromatic carbons (110-150 ppm) | Carbon framework verification |
IR Spectroscopy | Nitrile stretch (~2250 cm⁻¹), C=N stretches (1580-1650 cm⁻¹) | Functional group confirmation |
Mass Spectrometry | Molecular ion at m/z 241, characteristic fragmentation patterns | Molecular weight verification |
UV-Vis Spectroscopy | Absorption maxima related to pyrazole and thiophene chromophores | Electronic transitions |
These spectroscopic fingerprints would be essential for confirming the structure and purity of synthesized material.
Future Research Directions
Synthetic Optimization
Future research on 2-(1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)acetonitrile might focus on developing more efficient synthetic routes, including:
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Exploration of microwave-assisted synthesis to reduce reaction times and improve yields.
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Development of one-pot procedures to minimize isolation of intermediates.
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Investigation of green chemistry approaches using environmentally friendly solvents and catalysts.
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Scale-up studies to assess the feasibility of larger-scale production.
Biological Evaluation
Comprehensive biological screening would be essential to establish the actual pharmacological profile of the compound:
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Enzyme inhibition assays against various kinase families.
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Cell-based assays to determine antiproliferative and anti-inflammatory activities.
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ADME studies to assess drug-like properties including solubility, permeability, and metabolic stability.
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In vivo studies in appropriate disease models if preliminary in vitro results are promising.
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